calcein AM

Description

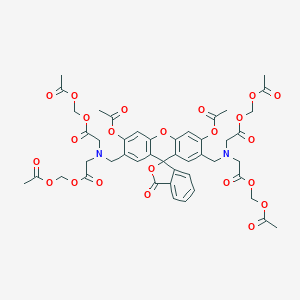

a non-fluorescent compound cleaved to a fluorescent compound by non-specific intracellular esterases

Properties

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043565 | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

994.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148504-34-1 | |

| Record name | Calcein AM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcein AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcein AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principles and Applications of the Calcein AM Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Calcein AM assay is a robust and widely adopted method for the assessment of cell viability and cytotoxicity. Its simplicity, sensitivity, and applicability to high-throughput screening make it an invaluable tool in diverse fields, from fundamental cell biology research to drug discovery and toxicology. This guide provides a comprehensive overview of the core principles of the this compound assay, detailed experimental protocols, and guidance on data interpretation.

The Fundamental Principle of the this compound Assay

The this compound (Calcein Acetoxymethyl Ester) assay relies on the enzymatic activity and membrane integrity of viable cells to differentiate them from dead or dying cells. The underlying principle is a two-step process that results in the fluorescent labeling of only live cells.[1][2]

Step 1: Cellular Uptake. this compound is a non-fluorescent and lipophilic compound that can readily permeate the intact plasma membrane of both live and dead cells.[2][3] Its acetoxymethyl ester groups mask the polar carboxyl groups of the calcein molecule, rendering it membrane-permeant.[2]

Step 2: Enzymatic Conversion and Retention. Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups from the this compound molecule.[2][3] This enzymatic conversion yields calcein, a highly fluorescent and hydrophilic molecule. The negatively charged calcein is membrane-impermeant and is therefore retained within the cytoplasm of cells that possess an intact cell membrane.[1][2] In contrast, dead cells or cells with compromised membrane integrity lack active esterases and are unable to retain the fluorescent calcein, resulting in minimal or no fluorescence. The intensity of the green fluorescence emitted by calcein is directly proportional to the number of viable cells in the sample.[1]

Experimental Protocols

The following are generalized protocols for performing the this compound assay with adherent and suspension cells. It is crucial to optimize parameters such as cell density, this compound concentration, and incubation time for each specific cell type and experimental condition.

Reagent Preparation

| Reagent | Preparation | Storage |

| This compound Stock Solution | Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 1 to 5 mM.[4] | Store in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5] |

| This compound Working Solution | Immediately before use, dilute the this compound stock solution in a serum-free medium or buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 1-10 µM).[4] | Use immediately; aqueous solutions of this compound are susceptible to hydrolysis.[3] |

| Assay Buffer | A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is commonly used.[6] | Store at 4°C. |

Protocol for Adherent Cells

-

Cell Seeding: Plate adherent cells in a 96-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[7]

-

Treatment: If assessing cytotoxicity, treat the cells with the test compounds at various concentrations and incubate for the desired period. Include appropriate positive and negative controls.

-

Washing: Carefully aspirate the culture medium and wash the cells once or twice with serum-free medium or PBS to remove any residual serum esterases that could interfere with the assay.[6]

-

Staining: Add the this compound working solution to each well and incubate for 15 to 60 minutes at 37°C, protected from light.[6] The optimal incubation time should be determined empirically.

-

Washing (Optional but Recommended): Aspirate the staining solution and wash the cells once with the assay buffer to reduce background fluorescence.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.[3] Alternatively, visualize the cells using a fluorescence microscope.

Protocol for Suspension Cells

-

Cell Seeding: Dispense the suspension cells into a 96-well V-bottom or U-bottom plate at the desired density.

-

Treatment: Treat the cells with the test compounds and incubate as required.

-

Cell Pelleting: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[1]

-

Washing: Carefully aspirate the supernatant and gently resuspend the cells in serum-free medium or PBS. Repeat the centrifugation and aspiration step.

-

Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15 to 30 minutes at 37°C, protected from light.[4]

-

Fluorescence Measurement: The fluorescence can be measured directly in the plate reader. For flow cytometry, the cells should be washed and resuspended in an appropriate buffer before analysis.[8]

Data Presentation and Interpretation

The quantitative data from a this compound assay is typically presented as Relative Fluorescence Units (RFU). This data can be used to calculate cell viability or cytotoxicity.

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound assays can be structured.

Table 1: Example of a Dose-Response Cytotoxicity Assay

| Compound Concentration (µM) | Mean RFU (n=3) | Standard Deviation | % Viability |

| 0 (Vehicle Control) | 35,000 | 1,500 | 100% |

| 0.1 | 34,500 | 1,200 | 98.6% |

| 1 | 28,000 | 950 | 80.0% |

| 10 | 15,000 | 700 | 42.9% |

| 100 | 2,000 | 250 | 5.7% |

| Lysis Control | 500 | 100 | 1.4% |

% Viability = [(RFU_sample - RFU_lysis) / (RFU_vehicle - RFU_lysis)] x 100

Table 2: Comparison of this compound with a Traditional Cytotoxicity Assay

| Effector:Target Ratio | % Lysis (this compound Release) | % Lysis (51Cr Release) |

| 50:1 | 65.2 ± 4.5 | 68.1 ± 5.1 |

| 25:1 | 48.9 ± 3.8 | 51.3 ± 4.2 |

| 12.5:1 | 32.1 ± 2.9 | 35.6 ± 3.5 |

| 6.25:1 | 18.5 ± 2.1 | 20.4 ± 2.8 |

| Spontaneous Release | 15.3 ± 1.8 | 8.9 ± 1.2 |

Data presented as mean ± standard deviation.

Distinguishing Apoptosis and Necrosis

While this compound is an excellent marker for cell viability, it does not inherently distinguish between different modes of cell death, such as apoptosis and necrosis. However, it can be effectively multiplexed with other fluorescent probes that specifically identify dead or dying cells. A common approach is to co-stain with a membrane-impermeant DNA dye like Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1).[9]

-

Live Cells: Are Calcein-positive and PI-negative, as their intact membranes exclude the PI.

-

Apoptotic Cells: In the early stages of apoptosis, cells may still have intact membranes and active esterases, thus staining positive for Calcein. As apoptosis progresses, the membrane integrity is lost, allowing PI to enter and stain the nucleus, resulting in double-positive staining.

-

Necrotic/Late Apoptotic Cells: These cells have compromised membranes and will be strongly positive for PI and negative or weakly positive for Calcein due to the loss of esterase activity and the inability to retain the dye.[9]

Conclusion

The this compound assay is a powerful and versatile tool for the quantitative assessment of cell viability and cytotoxicity. Its reliance on fundamental cellular characteristics of healthy cells—enzymatic activity and membrane integrity—provides a reliable and sensitive readout. By understanding the core principles, optimizing experimental protocols, and employing appropriate co-staining strategies, researchers can effectively utilize this assay to gain critical insights into cellular health and response to various stimuli in a high-throughput and efficient manner.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 6. Cytotoxicity Assay - this compound [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of annexin V and Calcein-AM as markers of mononuclear cell apoptosis during human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Calcein AM in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Calcein Acetoxymethyl (AM) is a robust and widely utilized fluorescent probe for assessing the viability of eukaryotic cells. Its efficacy lies in a straightforward mechanism that discriminates between live and dead cells based on two fundamental properties of viable cells: intact cell membrane integrity and the presence of active intracellular esterases.[1][2] This guide provides a detailed examination of the core mechanism, quantitative data, and experimental protocols associated with Calcein AM.

Core Mechanism of Action

The functionality of this compound hinges on its chemical structure and the physiological state of the cell.

-

Passive Diffusion: this compound is a non-fluorescent and hydrophobic (lipophilic) compound.[3][4] This uncharged nature allows it to readily and passively diffuse across the intact plasma membrane of both live and dead cells, entering the intracellular space.[1][5][6][7]

-

Enzymatic Conversion: Once inside a viable cell, ubiquitous and non-specific intracellular esterases cleave the acetoxymethyl (AM) ester groups from the this compound molecule.[1][2][5][7][8] This enzymatic hydrolysis is a critical step, as it converts the non-fluorescent this compound into calcein, a highly fluorescent molecule.[3][4][8]

-

Intracellular Retention: The cleavage of the AM esters transforms the molecule into a polyanionic, hydrophilic form.[8][9][10] This negatively charged calcein is membrane-impermeant and is consequently trapped within the cytoplasm of cells that have an intact membrane, leading to the accumulation of a strong and uniform green fluorescence.[1][2][8][11]

-

Discrimination of Viability: This mechanism effectively distinguishes live from dead cells.

-

Live Cells: Possess active intracellular esterases and an intact cell membrane, allowing for the conversion of this compound to fluorescent calcein and its subsequent retention, resulting in bright green fluorescence.[2][8]

-

Dead or Dying Cells: Cells with compromised membrane integrity cannot effectively retain the cleaved calcein.[1] Furthermore, dead cells lack the active esterase activity required for the efficient conversion of this compound to its fluorescent form.[1] The result is a lack of or minimal fluorescence.

-

The fluorescence intensity of calcein is directly proportional to the activity of cellular esterases, which in turn is proportional to the number of viable cells.[3]

Quantitative Data Summary

Proper experimental design requires precise knowledge of the optical properties and working concentrations of this compound.

| Parameter | Value | Notes |

| Excitation Wavelength (Max) | ~494-495 nm[8][11] | Can be effectively excited by a 488 nm or 490 nm laser/filter.[4][12] |

| Emission Wavelength (Max) | ~515-521 nm[8][11][13] | Emits a bright green fluorescence. |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Should be stored at -20°C, protected from light and moisture.[4][8] |

| Working Concentration | 1-10 µM in buffer or serum-free media[8][12] | Optimal concentration is cell-type dependent and should be determined empirically.[3][12] |

| Incubation Time | 15-60 minutes[8] | Typically 30 minutes at 37°C is sufficient for most cell lines.[3][14] |

| Molecular Weight | 994.86 g/mol |

Visualizing the Mechanism and Workflow

Caption: Mechanism of this compound conversion and retention in a viable cell.

Caption: A typical experimental workflow for a this compound cell viability assay.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization for specific cell types and experimental conditions is highly recommended.[12]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)[8]

-

Phosphate-Buffered Saline (PBS) or other physiological buffer (e.g., Hank's Balanced Salt Solution)

-

Cells in culture (adherent or suspension)

-

Black-walled, clear-bottom 96-well plates (recommended to reduce background)[4][12]

-

Fluorescence microplate reader with filters for ~490 nm excitation and ~520 nm emission[4]

Procedure:

-

Cell Seeding:

-

Preparation of this compound Solutions:

-

Stock Solution (2 mM): Dissolve a 50 µg vial of this compound in 25 µL of anhydrous DMSO.[4][14] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (e.g., 2 µM): Immediately before use, dilute the stock solution in a suitable buffer (like PBS or serum-free medium) to the final desired working concentration.[3][8] Aqueous solutions of this compound are susceptible to hydrolysis and should be used within a few hours.[3][8]

-

-

Staining:

-

Incubation:

-

Fluorescence Measurement:

Materials:

-

Same as Protocol 1, plus a fluorescence microscope or flow cytometer.

Procedure:

-

Cell Preparation:

-

Microscopy: Grow adherent cells on coverslips or in chamber slides. For suspension cells, they can be stained in tubes.

-

Flow Cytometry: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a serum-free buffer.[2]

-

-

Staining:

-

Wash cells once with serum-free buffer.[2]

-

Resuspend the cell pellet (or cover the adherent cells) with the this compound working solution.

-

-

Incubation:

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[2]

-

-

Washing:

-

Microscopy: Gently wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence. Mount the coverslip and proceed to imaging.

-

Flow Cytometry: Wash the cells twice by adding 2 mL of staining buffer, centrifuging, and decanting the supernatant.[2]

-

-

Analysis:

-

Microscopy: Visualize the cells using a standard FITC filter set. Live cells will appear bright green.

-

Flow Cytometry: Resuspend the final cell pellet in an appropriate buffer and analyze using the blue laser (~488 nm) for excitation and a FITC channel (e.g., 530/30 filter) for emission.[12]

-

Advanced Considerations and Applications

-

Multidrug Resistance (MDR) Assays: this compound is a substrate for P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP1) efflux pumps.[9][15] In cells overexpressing these transporters, the non-fluorescent this compound is actively extruded from the cell before it can be cleaved by esterases, resulting in reduced fluorescence.[6][15] This inverse relationship between fluorescence and P-gp activity allows for the functional assessment of these drug resistance mechanisms.

-

Multiplexing: Due to its green emission spectrum, this compound can be used in conjunction with other fluorescent probes for multi-parameter analysis. For example, it is often paired with red-fluorescent dead-cell stains like Propidium Iodide (PI) or Ethidium Homodimer-1, which can only enter cells with compromised membranes, to simultaneously visualize live and dead cell populations.[8]

-

Limitations: Calcein is not fixable, making it suitable for live-cell imaging and short-term analysis but not for protocols requiring fixation and permeabilization.[2] Additionally, certain experimental treatments may interfere with intracellular esterase activity, potentially affecting the rate of calcein conversion and fluorescence intensity.[5] It is crucial to include appropriate controls to account for such effects.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Kinetic analysis of calcein and calcein-acetoxymethylester efflux mediated by the multidrug resistance protein and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotium.com [biotium.com]

- 12. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 13. Spectrum [Calcein] | AAT Bioquest [aatbio.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Calcein AM for Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Calcein AM, a widely used fluorescent probe for assessing cell viability. It delves into the core principles of its mechanism, detailed experimental protocols, and quantitative data to empower researchers in their application of this essential laboratory tool.

Core Principle: The Intersection of Membrane Integrity and Enzymatic Activity

This compound (Calcein Acetoxymethyl Ester) is a non-fluorescent, cell-permeant dye that serves as a robust indicator of cell viability by simultaneously assessing two key parameters of healthy cells: intracellular esterase activity and plasma membrane integrity.[1][2]

The lipophilic nature of this compound allows it to readily cross the membrane of both live and dead cells.[3] Once inside a live cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[4][5] This enzymatic conversion transforms the non-fluorescent this compound into the highly fluorescent, hydrophilic molecule calcein.[3][6] The negatively charged calcein is then retained within the cytoplasm of cells with an intact membrane, emitting a strong green fluorescence.[7][8]

Conversely, dead or dying cells with compromised membranes cannot effectively retain calcein, leading to a significant decrease or absence of fluorescence. Furthermore, these cells have diminished or no esterase activity, preventing the conversion of this compound to its fluorescent form.[3] This differential staining provides a clear and quantifiable distinction between live and dead cell populations.[5]

Quantitative Data Summary

For accurate and reproducible results, it is crucial to use the appropriate spectral settings and optimize reagent concentrations and incubation times. The following tables summarize key quantitative parameters for this compound.

Table 1: Spectral Properties of Calcein

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | ~494-495 | [9] |

| Emission Maximum | ~515-521 | [10] |

Table 2: Recommended Staining Conditions

| Parameter | Recommended Range | Notes | Reference(s) |

| Stock Solution Concentration | 1–5 mM in anhydrous DMSO | Store at -20°C, protected from light and moisture. | [4] |

| Working Concentration | 1–10 µM in buffer or serum-free medium | Optimal concentration is cell-type dependent and should be determined empirically. Suspension cells may require lower concentrations (~1 µM). | [4][11][12] |

| Incubation Time | 15–60 minutes | Longer incubation times (up to 4 hours) may be necessary for some cell types. | [4][12] |

| Incubation Temperature | 37°C | Standard cell culture conditions. | [13] |

Experimental Protocols

The following protocols provide a general framework for using this compound in common cell viability assays. Optimization for specific cell types and experimental conditions is highly recommended.

General Reagent Preparation

-

This compound Stock Solution: Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, desiccated and protected from light, for up to two months.[7][11]

-

This compound Working Solution: Immediately before use, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution) or serum-free medium.[4] Aqueous solutions of this compound are susceptible to hydrolysis and should be used within a day.[4]

Protocol 1: Staining Adherent Cells for Fluorescence Microscopy

-

Cell Preparation: Grow adherent cells on coverslips or in culture plates to the desired confluency.

-

Washing: Carefully aspirate the culture medium and wash the cells once with serum-free medium or buffer to remove any residual serum esterases.[4][12]

-

Staining: Add a sufficient volume of the this compound working solution to completely cover the cell monolayer.[4]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Final Wash: Aspirate the staining solution and wash the cells twice with buffer to remove excess dye and reduce background fluorescence.

-

Imaging: Add fresh buffer to the cells and immediately visualize them using a fluorescence microscope equipped with standard FITC filter sets (Excitation: ~490 nm, Emission: ~515 nm). Live cells will appear bright green.

Protocol 2: Staining Suspension Cells for Flow Cytometry

-

Cell Preparation: Harvest suspension cells and adjust the cell concentration to approximately 1 x 10^6 cells/mL in a serum-free buffer.[12]

-

Washing: Wash the cells once by centrifugation and resuspension in serum-free buffer.[12]

-

Staining: Resuspend the cell pellet in the this compound working solution.[12]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[4][12]

-

Final Wash: Wash the cells twice with a suitable stain buffer (e.g., PBS with 1% FBS) to remove excess dye.[12]

-

Analysis: Resuspend the final cell pellet in stain buffer and analyze by flow cytometry using a blue laser (~488 nm) for excitation and detecting the emission in the FITC channel (~530/30 filter).[11][12]

Protocol 3: High-Throughput Microplate-Based Assay

-

Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate at a predetermined optimal density.[11]

-

Treatment: If applicable, treat the cells with test compounds and appropriate controls.

-

Washing: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. Wash the cells with 100 µL of buffer.[13]

-

Staining: Remove the wash buffer and add 50 µL of the this compound working solution to each well.[13][14]

-

Incubation: Incubate the plate for 30 minutes at 37°C.[13]

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.[13] The fluorescence intensity is directly proportional to the number of viable cells.[6]

Applications in Research and Drug Development

This compound's reliability and ease of use make it a versatile tool across various scientific disciplines.

-

Cytotoxicity and Apoptosis Assays: It is widely used to assess the cytotoxic effects of new chemical entities in drug discovery. A decrease in green fluorescence indicates a loss of cell viability. For more detailed analysis, this compound can be multiplexed with red-fluorescent dead-cell stains like Propidium Iodide (PI) or Ethidium Homodimer-1, allowing for simultaneous quantification of live and dead cell populations.[15]

-

Drug Screening: The assay is amenable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries for their impact on cell viability.[16]

-

Multidrug Resistance (MDR) Studies: this compound is a substrate for P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP1) transporters. In cells overexpressing these transporters, the non-fluorescent this compound is actively pumped out, resulting in lower intracellular fluorescence. This principle is used to screen for inhibitors of these important drug efflux pumps.[16][17]

-

Cell Adhesion and Migration: By labeling cell populations, this compound can be used to track and quantify cell adhesion to substrates or migration through barriers in real-time.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| High Background Fluorescence | - Incomplete removal of excess dye.- Use of clear-walled plates.- Hydrolysis of this compound in the working solution. | - Increase the number and volume of wash steps.- Use black-walled microplates.- Prepare the this compound working solution fresh immediately before use. | [13] |

| Low Signal / Weak Fluorescence | - Suboptimal dye concentration or incubation time.- Low esterase activity in the specific cell type.- Cell death or poor cell health. | - Titrate this compound concentration (1-10 µM) and incubation time (15-60 min).- Ensure cells are healthy and in the logarithmic growth phase.- Check cell viability with an alternative method (e.g., Trypan Blue). | [13] |

| High Well-to-Well Variability | - Inaccurate pipetting.- Presence of bubbles in wells.- Non-uniform cell seeding or cell loss during washes. | - Ensure accurate and consistent pipetting.- Inspect wells for bubbles before reading.- Optimize cell seeding and washing procedures to prevent cell detachment. | [13] |

References

- 1. biotium.com [biotium.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. How does this compound work? | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. biotium.com [biotium.com]

- 8. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent this compound Dyes | AAT Bioquest [aatbio.com]

- 9. Calcein - Wikipedia [en.wikipedia.org]

- 10. Spectrum [Calcein] | AAT Bioquest [aatbio.com]

- 11. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Calcein AM: Principles, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Calcein AM (Calcein Acetoxymethyl Ester) has established itself as an indispensable tool in cell biology and drug discovery for the assessment of cell viability and plasma membrane integrity. This technical guide provides an in-depth exploration of the fluorescence properties of this compound, detailed experimental protocols, and the underlying cellular mechanisms governing its function.

Core Principles of this compound Fluorescence

This compound is a non-fluorescent, cell-permeant compound. Its utility lies in its conversion to the highly fluorescent molecule, calcein, within viable cells. This process is contingent on two key cellular characteristics: intact cell membranes and active intracellular esterases.

The acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to readily traverse the lipid bilayer of the cell membrane. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups. This enzymatic reaction transforms the non-fluorescent this compound into the hydrophilic and intensely fluorescent calcein. The newly formed calcein is then retained within the cell, as its charged nature prevents it from passively crossing the intact cell membrane. Consequently, only live cells with active metabolism and intact membranes will exhibit a strong green fluorescence.

Spectral Properties

The fluorescence of calcein, the product of this compound hydrolysis, is characterized by a distinct excitation and emission spectrum. While various sources provide slightly different values, the consensus for the spectral maxima is presented below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~494-501 nm | [1][2][3][4][5][6][7] |

| Emission Maximum (λem) | ~515-521 nm | [1][2][3][4][5][6] |

| Extinction Coefficient (ε) | ~75,000 - 81,000 cm⁻¹M⁻¹ | [6][7] |

| Optimal pH for Fluorescence | 8-9 |

Note: The extinction coefficient and fluorescence are properties of calcein, the fluorescent product, not this compound itself.

Mechanism of Action: A Visual Representation

The conversion of this compound to fluorescent calcein within a living cell is a straightforward yet elegant process, as depicted in the following diagram.

Caption: Cellular processing of this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell viability assays. Optimization for specific cell types and experimental conditions is recommended.

I. Preparation of Reagents

-

This compound Stock Solution (1-5 mM):

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Reconstitute the this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, adding 50 µL of DMSO to 50 µg of this compound yields a 1 mM stock solution.[5][6]

-

Mix thoroughly by vortexing.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[8]

-

-

This compound Working Solution (1-10 µM):

-

Immediately before use, dilute the this compound stock solution to the desired working concentration using a physiological buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[5][8]

-

The optimal concentration should be determined empirically for each cell type and application, but a final concentration of 1-5 µM is a common starting point.

-

Aqueous solutions of this compound are susceptible to hydrolysis and should be used within a few hours of preparation.[5][8]

-

II. Staining Procedure for Adherent Cells

-

Cell Seeding: Plate cells in a multi-well plate (black-walled, clear-bottom plates are recommended to reduce background fluorescence) and culture until they reach the desired confluency.[9]

-

Media Removal: Carefully aspirate the culture medium from the wells.

-

Washing: Wash the cells once with PBS or HBSS to remove any residual serum, which can contain esterases.[4]

-

Staining: Add a sufficient volume of the this compound working solution to each well to completely cover the cell monolayer.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[10] Incubation times may need to be optimized.[5]

-

Washing (Optional but Recommended): Aspirate the staining solution and wash the cells once or twice with PBS or buffer to remove excess dye and reduce background fluorescence.[10]

-

Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

III. Staining Procedure for Suspension Cells

-

Cell Preparation: Harvest the cells and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet them.[8]

-

Washing: Discard the supernatant and wash the cell pellet once with PBS or HBSS.

-

Resuspension: Resuspend the cell pellet in the this compound working solution at a concentration of approximately 1-10 x 10^6 cells/mL.[4]

-

Incubation: Incubate the cell suspension for 15-30 minutes at room temperature or 37°C, protected from light.[4][10]

-

Analysis: The cells can be analyzed directly or washed once with buffer before analysis by flow cytometry or fluorescence microscopy.

Experimental Workflow Visualization

The logical flow of a typical this compound cell viability assay, from reagent preparation to data analysis, is outlined below.

Caption: this compound cell viability assay workflow.

Applications in Research and Drug Development

The robust nature and straightforward protocol of the this compound assay have led to its widespread adoption in numerous applications, including:

-

General Cell Viability and Cytotoxicity Assays: To assess the effects of chemical compounds, drugs, or environmental factors on cell health.[11]

-

Cell Adhesion and Chemotaxis Studies: To track and quantify cell movement and attachment.[3][8]

-

Multidrug Resistance (MDR) Assays: this compound is a substrate for certain ABC transporters, making it useful for studying their function and inhibition.[1]

-

Flow Cytometry: To enumerate viable cells within a heterogeneous population.[4]

-

High-Throughput Screening (HTS): The assay is easily adaptable for automated, high-throughput formats for drug discovery.[8]

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. rndsystems.com [rndsystems.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. biotium.com [biotium.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 10. Live Cell Staining -Cellstain- Calcein-AM solution | CAS 148504-34-1(Calcein-AM) Dojindo [dojindo.co.jp]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Calcein AM in Microbiology: A Technical Guide to Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein AM (Calcein Acetoxymethyl Ester) has emerged as a powerful fluorescent probe for assessing cell viability and membrane integrity in a multitude of biological applications, including the field of microbiology. This non-fluorescent, cell-permeant molecule is enzymatically converted by intracellular esterases into the intensely green fluorescent molecule, calcein. This process is contingent on both enzymatic activity and an intact cell membrane to retain the dye, making it a reliable indicator of live cells.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound in microbiology, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Mechanism of Action

The utility of this compound as a viability stain hinges on a two-stage process that selectively labels live cells.

-

Passive Diffusion: The acetoxymethyl (AM) ester groups render the calcein molecule lipophilic and electrically neutral, allowing it to freely permeate the membranes of both live and dead bacterial cells.[4]

-

Enzymatic Conversion and Retention: Within viable cells, ubiquitous intracellular esterases cleave the AM groups.[4] This hydrolysis converts the non-fluorescent this compound into the hydrophilic, fluorescent calcein. The negatively charged calcein is unable to cross the intact cell membrane and is therefore retained within the cytoplasm, resulting in strong green fluorescence.[4] Dead cells, or those with compromised membranes, lack active esterases and the membrane integrity to retain the dye, and thus do not fluoresce or fluoresce only weakly.[5]

Mechanism of this compound conversion in viable bacterial cells.

Core Applications in Microbiology

This compound is a versatile tool for a range of microbiological investigations, from basic viability assessments to more complex analyses of antimicrobial efficacy and biofilm dynamics.

Bacterial Viability and Enumeration

A primary application of this compound is the rapid and accurate quantification of viable bacteria. This method offers a significant advantage over traditional colony-forming unit (CFU) counts, which are time-consuming and may not account for viable but non-culturable (VBNC) cells. The fluorescence intensity of a this compound-stained bacterial population is directly proportional to the number of living cells, enabling high-throughput screening of bacterial viability in response to various stimuli.[3]

Antimicrobial Susceptibility Testing

In the realm of drug development, this compound is instrumental in assessing the cytotoxic effects of novel antimicrobial compounds. By quantifying the reduction in green fluorescence following treatment, researchers can determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of new drug candidates. This fluorescence-based method is adaptable for high-throughput screening, accelerating the discovery of effective antimicrobial agents.

Biofilm Analysis

Biofilms, complex communities of microorganisms embedded in an extracellular polymeric substance (EPS), present a significant challenge in both clinical and industrial settings. This compound, often used in conjunction with a counterstain for dead cells like Propidium Iodide (PI), allows for the visualization and quantification of live and dead bacteria within the biofilm structure.[6][7] This dual-staining approach provides critical insights into the efficacy of anti-biofilm agents and the spatial distribution of viable cells within the biofilm matrix.

Efflux Pump Activity Assays

Bacterial efflux pumps are a key mechanism of antimicrobial resistance, actively transporting drugs out of the cell. While not a direct measure, this compound can be used to infer efflux pump activity. Cells with high levels of certain efflux pumps may exhibit lower intracellular accumulation of fluorescent calcein. This application often involves comparing the fluorescence of a wild-type strain to that of a mutant with a knocked-out efflux pump gene or by using known efflux pump inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in microbiological assays.

Table 1: Spectral Properties and Reagent Preparation

| Parameter | Value | Reference(s) |

| Excitation Wavelength (max) | 494-501 nm | [1][8] |

| Emission Wavelength (max) | 515-521 nm | [1][8] |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [9] |

| Working Solution Concentration | 1-10 µM in buffer or medium | [4][10] |

Table 2: Typical Experimental Parameters for Bacterial Staining

| Parameter | Planktonic Bacteria | Biofilms | Reference(s) |

| This compound Concentration | 1-5 µM | 5-10 µM | [6][10] |

| Incubation Time | 15-30 minutes | 30-60 minutes | [4][6] |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C | [6][11] |

| Wash Buffer | Phosphate-Buffered Saline (PBS) or similar | Filter-sterilized water or PBS | [6] |

Experimental Protocols

Protocol 1: Bacterial Viability Assay (Planktonic Cells)

This protocol details the steps for staining planktonic bacterial cells with this compound for viability assessment using fluorescence microscopy or a microplate reader.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Bacterial culture in logarithmic growth phase

-

Microcentrifuge tubes

-

Micropipettes and sterile tips

-

Fluorescence microscope with appropriate filters (e.g., FITC) or a fluorescence microplate reader

-

(Optional) Propidium Iodide (PI) for dead cell counterstaining

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Bacterial Suspension:

-

Harvest bacterial cells from a logarithmic phase culture by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cell pellet twice with sterile PBS to remove culture medium components that might interfere with the assay.

-

Resuspend the bacterial pellet in PBS to a desired cell density (e.g., 10^6 to 10^8 cells/mL).

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for the specific bacterial strain.[10]

-

Add the this compound working solution to the bacterial suspension.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[11]

-

-

Washing (Optional but Recommended):

-

Centrifuge the stained bacterial suspension to pellet the cells.

-

Carefully remove the supernatant containing excess dye.

-

Resuspend the cell pellet in fresh PBS. Repeat this wash step once more to minimize background fluorescence.

-

-

Analysis:

-

Fluorescence Microscopy: Mount a small volume of the stained bacterial suspension on a microscope slide and observe using a fluorescence microscope equipped with a standard FITC filter set. Live bacteria will appear bright green.

-

Microplate Reader: Transfer the stained bacterial suspension to a black-walled, clear-bottom 96-well plate. Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[9][12]

-

Experimental workflow for bacterial viability staining.

Protocol 2: Biofilm Staining with this compound and Propidium Iodide

This protocol outlines the dual staining of biofilms to differentiate between live and dead bacteria.

Materials:

-

This compound

-

Propidium Iodide (PI)

-

Anhydrous DMSO

-

Filter-sterilized water or PBS

-

Biofilm grown on a suitable substrate (e.g., glass coverslip, microplate well)

-

Confocal Laser Scanning Microscope (CLSM) with appropriate lasers and filters

Procedure:

-

Preparation of Staining Solutions:

-

Prepare a 1 mM this compound stock solution in anhydrous DMSO as described in Protocol 1.

-

Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water).

-

Immediately before use, prepare the staining solution by diluting the this compound stock solution to a final concentration of 5-10 µM and the PI stock solution to a final concentration of 1-10 µM in filter-sterilized water or PBS.[6][7]

-

-

Biofilm Staining:

-

Rinsing:

-

Carefully remove the staining solution.

-

Gently rinse the biofilm with filter-sterilized water or PBS to remove excess stain.[6]

-

-

Analysis:

-

Immediately image the stained biofilm using a Confocal Laser Scanning Microscope (CLSM).

-

Use appropriate laser lines and emission filters for Calcein (green fluorescence, live cells) and PI (red fluorescence, dead cells).

-

Acquire z-stack images to visualize the three-dimensional structure of the biofilm and the distribution of live and dead cells.

-

Dual staining workflow for biofilm viability analysis.

Troubleshooting

Successful staining with this compound relies on careful optimization of experimental conditions. Common issues and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for this compound Staining in Bacteria

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Weak or No Green Fluorescence | - Insufficient this compound concentration- Short incubation time- Low esterase activity in the bacterial strain- Cells are not viable | - Increase the this compound concentration- Increase the incubation time- Verify cell viability with another method (e.g., plating)- Ensure cells are in logarithmic growth phase | [9] |

| High Background Fluorescence | - Incomplete removal of excess dye- Hydrolysis of this compound in the staining buffer- Autofluorescence of the medium or sample holder | - Increase the number of wash steps- Prepare the this compound working solution immediately before use- Use a fluorescence-free medium or buffer for staining- Use black-walled microplates for fluorescence readings | [12] |

| Inconsistent Staining | - Uneven distribution of the dye- Cell clumping | - Ensure thorough mixing of the dye and cell suspension- Use a vortex or gentle sonication to disperse cell clumps | [9] |

| False Positives (Dead Cells Staining Green) | - Incomplete loss of esterase activity immediately after cell death | - Allow sufficient time between treatment and staining for esterase degradation- Co-stain with a dead cell stain like Propidium Iodide for confirmation | [13] |

Conclusion

This compound is an invaluable tool in the microbiologist's arsenal, offering a rapid, sensitive, and quantitative method for assessing bacterial viability. Its applications in antimicrobial drug discovery and biofilm research are particularly significant, providing critical insights into the efficacy of novel therapeutics and the complex nature of microbial communities. By understanding the underlying principles of this compound and carefully optimizing experimental protocols, researchers can leverage this powerful fluorescent probe to advance their understanding of the microbial world.

References

- 1. Spectrum [Calcein] | AAT Bioquest [aatbio.com]

- 2. biotium.com [biotium.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Calcein - Wikipedia [en.wikipedia.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. cellink.com [cellink.com]

An In-depth Technical Guide to Calcein AM for Staining Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for using Calcein AM to assess the viability of bacterial cells. It is designed to equip researchers with the knowledge to effectively implement this powerful fluorescent staining technique in their work.

Core Principles of this compound Staining in Bacteria

This compound (Calcein acetoxymethyl ester) is a non-fluorescent, cell-permeable dye that serves as a robust indicator of cell viability in a wide range of cell types, including bacteria.[1] Its utility lies in its ability to differentiate between live and dead cells based on two key cellular characteristics: enzymatic activity and membrane integrity.

The staining mechanism is a two-step process. First, the lipophilic nature of this compound allows it to passively diffuse across the bacterial cell membrane. Once inside the cytoplasm, ubiquitous intracellular esterases, present in metabolically active cells, cleave the acetoxymethyl (AM) ester groups. This enzymatic conversion transforms the non-fluorescent this compound into the highly fluorescent, hydrophilic molecule calcein. The newly formed calcein is then trapped within the cell due to its negative charge, leading to a bright green fluorescence in viable bacteria.[2] Dead or membrane-compromised cells lack the necessary esterase activity and intact membranes to retain calcein, and therefore do not fluoresce.

dot

Quantitative Data Summary

The optimal concentration of this compound and incubation time can vary depending on the bacterial species, its Gram stain characteristics, and its physiological state. It is crucial to empirically determine the optimal conditions for each experimental setup.[3]

| Parameter | General Range | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., S. aureus) | Biofilms | Reference(s) |

| This compound Concentration | 1 - 10 µM | 1 - 5 µM | 5 - 10 µM | 5 - 25 µl/ml | [1][4] |

| Incubation Time | 15 - 60 minutes | 15 - 30 minutes | 30 - 60 minutes | 20 - 60 minutes | [1][4] |

| Incubation Temperature | Room Temperature or 37°C | 37°C | 37°C | Room Temperature or 37°C | [1][4] |

Note: The higher concentration and longer incubation times for Gram-positive bacteria may be necessary due to their thicker peptidoglycan layer, which can hinder dye penetration. For biofilms, the dense extracellular polymeric substance (EPS) matrix may also necessitate higher dye concentrations and longer incubation periods to ensure adequate penetration.[5]

Experimental Protocols

Preparation of Reagents

This compound Stock Solution (1-5 mM):

-

Allow the vial of this compound to warm to room temperature before opening.[1]

-

Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For example, to prepare a 1 mM stock solution from 50 µg of this compound (MW: ~995 g/mol ), add 50.3 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1]

Working Solution (1-10 µM):

-

Immediately before use, dilute the this compound stock solution to the desired working concentration in an appropriate buffer, such as phosphate-buffered saline (PBS) or a serum-free medium.[1]

-

For live/dead staining, a counterstain such as Propidium Iodide (PI) or SYTOX™ Red can be added to the working solution.

Staining of Planktonic Bacterial Cells

This protocol is a general guideline and should be optimized for the specific bacterial strain and experimental conditions.

-

Cell Preparation:

-

Culture bacteria to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5-10 minutes).

-

Wash the cell pellet twice with a suitable buffer (e.g., PBS) to remove any residual media components that might interfere with the staining.

-

Resuspend the bacterial pellet in the same buffer to a desired cell density (e.g., 10^6 - 10^8 cells/mL).

-

-

Staining:

-

Add the this compound working solution to the bacterial suspension.

-

Incubate the mixture for 15-60 minutes at either room temperature or 37°C, protected from light.[1] The optimal time and temperature should be determined empirically.

-

(Optional) If a counterstain is used, follow the manufacturer's recommendations for incubation.

-

-

Washing:

-

After incubation, centrifuge the stained bacterial suspension to pellet the cells.

-

Carefully remove the supernatant containing the excess dye.

-

Wash the cells once or twice with buffer to minimize background fluorescence.[1]

-

-

Imaging and Analysis:

-

Resuspend the final cell pellet in buffer.

-

Mount a small volume of the cell suspension on a microscope slide for fluorescence microscopy or analyze using a flow cytometer.

-

For fluorescence microscopy, use a filter set appropriate for Calcein (Excitation: ~494 nm, Emission: ~517 nm).

-

For flow cytometry, use the appropriate laser and emission filters (e.g., blue laser with a 530/30 bandpass filter).

-

dot

Staining of Bacterial Biofilms

Staining biofilms presents unique challenges due to their complex three-dimensional structure and the presence of an extracellular matrix.

-

Biofilm Preparation:

-

Grow biofilms on a suitable surface (e.g., glass coverslips, microplate wells).

-

Gently wash the biofilm with buffer to remove planktonic cells and residual medium.

-

-

Staining:

-

Carefully add the this compound working solution to cover the entire biofilm.

-

Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[5] Longer incubation times may be necessary to allow the dye to penetrate the biofilm matrix.

-

-

Washing:

-

Gently remove the staining solution.

-

Carefully wash the biofilm once or twice with buffer to remove excess dye.

-

-

Imaging:

-

Mount the coverslip with the stained biofilm on a microscope slide.

-

Image the biofilm using a fluorescence or confocal microscope. Confocal microscopy is particularly useful for visualizing the three-dimensional structure of the biofilm and the distribution of live and dead cells within it.

-

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Weak or No Green Fluorescence | 1. Low esterase activity in the bacteria. 2. Inefficient dye uptake. 3. This compound degradation. 4. Incorrect filter sets. | 1. Increase incubation time. 2. Increase this compound concentration; consider using a permeabilizing agent for Gram-negative bacteria if necessary. 3. Prepare fresh working solutions; store stock solution properly. 4. Ensure the use of appropriate excitation and emission filters. | [6][7] |

| High Background Fluorescence | 1. Incomplete removal of excess dye. 2. Spontaneous hydrolysis of this compound in the working solution. 3. Autofluorescence of the sample or materials. | 1. Increase the number and duration of washing steps. 2. Use the working solution immediately after preparation. 3. Image a non-stained control to assess background levels; use appropriate background correction during image analysis. | [6] |

| Inconsistent Staining | 1. Uneven dye distribution. 2. Cell clumping. 3. Variation in cell viability across the population. | 1. Ensure thorough mixing of the cell suspension and staining solution. 2. Gently vortex or pipette to disperse cell clumps before and during staining. 3. Ensure a homogenous cell suspension; analyze a sufficiently large population. | [6] |

| Staining of Dead Cells | This is not expected with this compound alone. If a counterstain is used, ensure proper compensation and gating during analysis. | Review the principles of the counterstain and optimize its concentration and incubation time. |

Concluding Remarks

This compound is a valuable tool for the assessment of bacterial viability, offering a straightforward and reliable method for distinguishing live from dead cells. By understanding the core principles of the staining mechanism and by carefully optimizing experimental protocols, researchers can effectively leverage this technique to gain critical insights into bacterial physiology, the efficacy of antimicrobial agents, and the dynamics of bacterial populations in various environments. The detailed methodologies and troubleshooting guidance provided in this document serve as a foundation for the successful application of this compound in your research endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 4. Heat and Chemical Treatments Affect the Viability, Morphology, and Physiology of Staphylococcus aureus and Its Subsequent Antibody Labeling for Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]

Calcein AM: An In-Depth Technical Guide to its Application in Multidrug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcein AM, a widely used fluorescent probe for studying multidrug resistance (MDR) in cancer research and drug development. This document details the underlying principles of the this compound efflux assay, provides detailed experimental protocols for its application, presents quantitative data from relevant studies, and illustrates the key cellular pathways and experimental workflows involved.

Core Principles: The Mechanism of this compound in MDR Assays

This compound (Calcein Acetoxymethyl Ester) is a non-fluorescent, cell-permeable compound that serves as an excellent substrate for ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance. The assay's mechanism is based on the differential retention of the fluorescent product, calcein, in cells with varying levels of ABC transporter activity.

The process unfolds in three key stages:

-

Passive Influx: Due to its hydrophobic nature, this compound readily crosses the plasma membrane of both healthy and MDR-positive cells.[1]

-

Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups from the this compound molecule. This enzymatic conversion yields calcein, a highly fluorescent, hydrophilic molecule.

-

Efflux by ABC Transporters: In cells overexpressing MDR transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1), the non-fluorescent this compound is actively pumped out of the cell before it can be converted to calcein. Consequently, these cells accumulate significantly less fluorescent calcein. In contrast, cells with low or no MDR transporter activity retain more calcein and exhibit bright green fluorescence.

The intensity of the fluorescent signal is therefore inversely proportional to the activity of the MDR transporters. This principle allows for the functional assessment of MDR and the screening of potential MDR inhibitors.

Quantitative Data Presentation

The this compound assay provides quantitative data that can be used to assess the degree of multidrug resistance and the efficacy of MDR inhibitors. Below are tables summarizing typical quantitative data obtained from such studies.

| Cell Line | Transporter Profile | Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change in Fluorescence | Reference |

| EMT6/AR1 (Resistant) | P-gp Overexpression | This compound only | 200 g/mL | 587 ± 25 | - | [2] |

| EMT6/AR1 (Resistant) | P-gp Overexpression | This compound + P-gp Inhibitor | 5 µM | 17160 ± 240 | ~29.2 | [2] |

| Flp-In-ABCB1 (Resistant) | ABCB1 Expression | This compound only | 500 nM | 2877 | - | [3] |

| Flp-In (Parental) | No ABCB1 Expression | This compound only | 500 nM | 35251 | ~12.3 (compared to resistant) | [3] |

| TM Cells | ABCB1 Expression | PBS (Control) | - | ~100 | - | [4] |

| TM Cells | ABCB1 Expression | Verapamil | 100 µM | 156.1 ± 3.8 | ~1.6 | [4] |

Table 1: Representative Fluorescence Intensity Data from this compound MDR Assays. This table illustrates the typical changes in fluorescence intensity observed in MDR-positive cells upon treatment with a P-gp inhibitor, and the difference in calcein accumulation between resistant and sensitive parental cell lines.

| Inhibitor | Cell Line | Transporter | IC50 Value | Reference |

| XR9576 | KB-V1 | ABCB1 | 7.28 nM | [5] |

| Verapamil | KB-V1 | ABCB1 | 9.45 µM | [5] |

| Cyclosporin A | KB-V1 | ABCB1 | 5.57 µM | [5] |

| Zosuquidar | MDCKII MDR1 | P-gp | 0.1 µM | [6] |

| Valspodar | CEM/VLB 100 | P-gp | 1.2 µM | [6] |

Table 2: IC50 Values of P-glycoprotein Inhibitors Determined by this compound Assay. This table provides examples of the half-maximal inhibitory concentration (IC50) values for various P-gp inhibitors as determined by the this compound efflux assay in different cell lines.

Experimental Protocols

The this compound assay can be performed using various platforms, most commonly flow cytometry and microplate readers. The choice of method depends on the specific experimental goals, throughput requirements, and available equipment.

General Reagent Preparation

-

This compound Stock Solution (1-5 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light.

-

This compound Working Solution (1-10 µM): Immediately before use, dilute the this compound stock solution in a suitable serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) or PBS.[7][8] The optimal concentration should be determined empirically for each cell type, but a starting concentration of 1-5 µM is common.

-

MDR Inhibitor Stock Solutions: Prepare stock solutions of MDR inhibitors (e.g., Verapamil, Cyclosporin A) in an appropriate solvent (e.g., DMSO or ethanol) at a concentration that allows for further dilution to the desired working concentration.

Protocol for Suspension Cells using Flow Cytometry

This protocol is suitable for non-adherent cell lines (e.g., Jurkat, K562).

-

Cell Preparation: Harvest cells and wash once with serum-free buffer (e.g., PBS). Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the same buffer.[7][8]

-

Inhibitor Treatment (Optional): For inhibitor studies, pre-incubate the cell suspension with the MDR inhibitor at the desired concentration for 15-30 minutes at 37°C. Include a vehicle-only control.

-

This compound Staining: Add the this compound working solution to the cell suspension to achieve the final desired concentration (e.g., 1 µM). Mix gently.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with 2 mL of ice-cold buffer to remove extracellular this compound. Centrifuge at 400-600 x g for 5 minutes between washes.[9]

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and detecting the emission in the green channel (typically around 515-530 nm).[8][9]

Protocol for Adherent Cells using a Microplate Reader

This protocol is suitable for adherent cell lines (e.g., MCF-7, HeLa).

-

Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.[10]

-

Inhibitor Treatment (Optional): Remove the culture medium and add fresh medium containing the MDR inhibitor at the desired concentration. Incubate for the desired duration (e.g., 30-60 minutes) at 37°C. Include a vehicle-only control.

-

This compound Staining: Remove the medium and wash the cells once with serum-free buffer. Add the this compound working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[10]

-

Washing: Carefully aspirate the this compound solution and wash the cells twice with ice-cold buffer.

-

Fluorescence Measurement: Add a final volume of buffer to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[10]

Visualization of Pathways and Workflows

Signaling Pathways Regulating ABC Transporter Expression

The expression and activity of ABC transporters are regulated by complex signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for developing strategies to overcome MDR.

Caption: Key signaling pathways involved in the upregulation of P-glycoprotein.

Experimental Workflow for this compound MDR Assay

The following diagram illustrates a typical workflow for a this compound multidrug resistance assay.

Caption: A generalized workflow for the this compound multidrug resistance assay.

Logical Relationship in the this compound Assay

This diagram illustrates the logical relationship between MDR transporter activity and the resulting cellular fluorescence.

Caption: The inverse correlation between MDR activity and cellular fluorescence.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Methodological & Application

Application Notes: Calcein AM Staining for Adherent Cell Viability

Introduction

Calcein AM (Acetoxymethyl) is a widely utilized fluorescent probe for determining the viability of eukaryotic cells.[1][2] This cell-permeant dye is a non-fluorescent compound that readily crosses the membrane of live cells.[1][3] Once inside a viable cell, intracellular esterases hydrolyze the AM ester group, converting the molecule into the fluorescent dye, calcein.[1][3][4] The hydrophilic calcein is well-retained within cells that possess intact plasma membranes, emitting a bright green fluorescence.[1][4] Dead cells, lacking sufficient esterase activity and having compromised membrane integrity, do not fluoresce.[5] This method provides a simple, rapid, and accurate assessment of cell viability and is adaptable for various applications, including cytotoxicity assays, cell adhesion studies, and multidrug resistance analysis.[3][6][7]

Principle of the Assay

The this compound assay is based on the enzymatic conversion of the non-fluorescent this compound to the highly fluorescent calcein by intracellular esterases in viable cells.[3][4] The acetoxymethyl ester groups render the calcein molecule lipophilic, allowing it to passively cross the cell membrane. In the cytoplasm of living cells, ubiquitous esterases cleave the AM groups, trapping the now hydrophilic and fluorescent calcein inside.[3][4] The intensity of the green fluorescence is directly proportional to the number of viable cells.[2][3]

Mechanism of this compound Conversion

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. biotium.com [biotium.com]

- 5. benchchem.com [benchchem.com]

- 6. Experimental Protocol for this compound Assay | AAT Bioquest [aatbio.com]

- 7. This compound Assay Standardization | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Live/Dead Cell Viability/Cytotoxicity Assay using Calcein AM and Propidium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability and cytotoxicity is a cornerstone of cellular and molecular biology, toxicology, and pharmacology. A widely adopted method for this purpose is the dual-staining fluorescence assay utilizing Calcein AM and Propidium Iodide (PI). This technique offers a rapid, reliable, and straightforward approach to simultaneously discriminate live and dead cells within a population.[1][2][3][4][5] This application note provides a comprehensive overview of the principles, a detailed experimental protocol, and guidance on data interpretation for the this compound/PI assay.

Principle of the Assay

This assay is based on the differential permeability of live and dead cells to the two fluorescent dyes and the presence of intracellular esterase activity in viable cells.[2][3]

-

This compound (Acetoxymethyl Ester) is a non-fluorescent, cell-permeant compound.[4][5] In live, metabolically active cells, intracellular esterases cleave the AM group, converting this compound into the highly fluorescent molecule Calcein.[2][3] Calcein itself is membrane-impermeant and is therefore retained within the cytoplasm of viable cells, emitting a strong green fluorescence.[3][5]

-

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] It is unable to cross the intact plasma membrane of live cells.[1][3][4] However, in dead cells with compromised membrane integrity, PI can enter the cell and bind to DNA, resulting in a significant increase in its red fluorescence.[1][2][3]

Therefore, live cells will fluoresce green, while dead cells will fluoresce red.[1][5]

Mechanism of Action

Caption: Mechanism of this compound and Propidium Iodide staining.

Data Presentation

The quantitative data from a live/dead cell assay can be summarized to compare the effects of different treatments or conditions.

| Treatment | Live Cells (Green) | Dead Cells (Red) | % Cell Viability |

| Control (Untreated) | 1500 | 75 | 95.2% |

| Compound A (10 µM) | 1100 | 450 | 71.0% |

| Compound B (10 µM) | 300 | 1200 | 20.0% |

| Staurosporine (1 µM) | 50 | 1450 | 3.3% |

% Cell Viability = (Number of Live Cells / Total Number of Cells) x 100

Experimental Protocols

This protocol provides a general guideline for staining mammalian cells. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental conditions.[1][3][6]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)[1]

-

Propidium Iodide stock solution (e.g., 1 mg/mL in water or DMSO)[1]

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[1][6]

-

Cell culture medium

-

Adherent or suspension cells in a suitable culture vessel (e.g., 96-well plate, chamber slide)

-

Fluorescence microscope with appropriate filter sets (FITC/Cy2 for Calcein and TRITC/Texas Red for PI)[2][6]

Reagent Preparation:

-

This compound Working Solution: Prepare a fresh working solution by diluting the this compound stock solution to a final concentration of 1-5 µM in PBS or culture medium.[1] For example, add 1 µL of 1 mM this compound stock to 1 mL of PBS for a 1 µM working solution. Protect from light.

-

Propidium Iodide Working Solution: Dilute the Propidium Iodide stock solution to a final concentration of 1-10 µM in the same buffer as the this compound.[1] For example, if using a 1 mg/mL (1.5 mM) stock, a 1:300 dilution will yield a 5 µM working solution. Protect from light.

-

Staining Solution (Combined): For simultaneous staining, a combined working solution can be prepared by adding both this compound and PI to the same buffer at their final desired concentrations.[7]

Experimental Workflow Diagram

Caption: Experimental workflow for the Live/Dead Cell Assay.

Protocol for Adherent Cells:

-

Grow adherent cells on a suitable culture vessel (e.g., 96-well black-wall, clear-bottom plate, chamber slides).

-

After experimental treatment, carefully aspirate the culture medium.

-

Gently wash the cells once with PBS.[1]

-

Add the prepared staining solution to each well to cover the cell monolayer.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1]

-

Image the cells directly without washing using a fluorescence microscope.[1]

Protocol for Suspension Cells:

-

Following experimental treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[1]

-

Aspirate the supernatant and resuspend the cell pellet in PBS.

-

Repeat the centrifugation and resuspend the cells in the staining solution.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1]

-

The cells can be imaged directly in the staining solution or after another centrifugation and resuspension in PBS.

Fluorescence Microscopy and Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets.

-

Calcein (Live Cells): Excitation ~490 nm / Emission ~515 nm (FITC or similar filter set).[4]

-

Propidium Iodide (Dead Cells): Excitation ~535 nm / Emission ~617 nm (TRITC, Texas Red, or similar filter set).

-

Capture images in both the green and red channels, as well as a brightfield image if desired.

Data Analysis:

-

Count the number of green fluorescent (live) cells and red fluorescent (dead) cells in representative images.

-

Image analysis software such as ImageJ can be used for automated cell counting.[6]

-

Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of Live Cells / (Number of Live Cells + Number of Dead Cells)) x 100

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Incomplete removal of excess dye. | Wash cells gently with PBS after incubation. |